molecular formula C18H18N2O3S B2845303 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313262-39-4

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2845303
CAS RN: 313262-39-4
M. Wt: 342.41
InChI Key: ZKXNUEGPUBZQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMBMF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBMF is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Corrosion Inhibition

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is related to benzothiazole derivatives studied for their corrosion inhibiting effects on steel in acidic solutions. These inhibitors demonstrate higher inhibition efficiencies and stability compared to previously known benzothiazole inhibitors, suggesting potential applications in protecting metal surfaces from corrosion (Hu et al., 2016).

Anticancer Potential

Benzothiazole derivatives, closely related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have shown significant potential as anticancer agents. Studies indicate that various substitutions on the benzothiazole scaffold modulate antitumor properties, suggesting that this class of compounds, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, may be effective in cancer treatment strategies (Osmaniye et al., 2018).

Photodynamic Therapy

Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide have been investigated for their potential in photodynamic therapy, especially in the treatment of cancer. These derivatives show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use in Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antileukemic Activity

Benzothiazole derivatives, similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have been synthesized and evaluated for their efficacy as antileukemic agents. These compounds show significant cytotoxic responses to leukemia cell lines, with some inducing cell cycle arrest and apoptosis, highlighting their potential as treatments for leukemia (Prasanna et al., 2010).

Antioxidant Properties

Studies on benzothiazole derivatives, closely related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have revealed moderate to significant radical scavenging activity. These findings suggest potential applications in the development of antioxidant therapies or supplements (Ahmad et al., 2012).

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated effective antimicrobial properties, suggesting that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide may also possess similar characteristics. These properties are essential for developing new antimicrobial drugs to treat various bacterial and fungal infections (Desai et al., 2013).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)24-18(19-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNUEGPUBZQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.